molecular formula C20H13Cl2F3N2O2 B2476305 5-chloro-N-(4-chlorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide CAS No. 339024-12-3

5-chloro-N-(4-chlorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide

Cat. No.: B2476305
CAS No.: 339024-12-3
M. Wt: 441.23
InChI Key: GCDVDKHCPMPDDA-UHFFFAOYSA-N
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Description

This compound is an organic molecule that contains several functional groups, including a pyridine ring, a trifluoromethyl group, and two chlorophenyl groups. These groups are common in many pharmaceuticals and agrochemicals due to their unique physicochemical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group, the pyridine ring, and the chlorophenyl groups could all potentially participate in reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to significantly affect the pharmaceutical properties of compounds .

Scientific Research Applications

Structural and Conformational Analysis

The compound has been studied for its structural and conformational characteristics. For instance, research has delved into the structural analysis of related pyridine derivatives, examining their crystal structures, dihedral angles, and hydrogen bonding patterns, which are fundamental in understanding the chemical behavior and potential applications of such compounds (Kubicki, Bassyouni, & Codding, 2000). Similar studies have been conducted on pyrazolo[3,4-b]pyridine derivatives, focusing on their structural, optical, and junction characteristics, revealing their potential in device fabrication (Zedan, El-Taweel, & El-Menyawy, 2020).

Antimicrobial and Antifungal Activity

Several derivatives of the pyridine carboxamide group have demonstrated significant antimicrobial and antifungal activities. These studies have contributed to the synthesis of novel compounds with potential therapeutic applications. For instance, a study synthesized and evaluated novel derivatives of 6-oxo-pyridine-3-carboxamide, finding that some derivatives exhibited broad-spectrum antibacterial activity comparable to standard drugs like Ampicillin and Gentamicin (El-Sehrawi, Soliman, Khalifa, & El-Bakry, 2015). Another study highlighted the antimicrobial potential of quinazolinone and thiazolidinone derivatives, showcasing their effectiveness against various bacterial and fungal species (Desai, Dodiya, & Shihora, 2011).

Chemical Synthesis and SAR Studies

The compound and its derivatives have been a focal point in the synthesis of novel chemical entities. These entities are explored for their structure-activity relationships (SAR), aiming to understand their interaction mechanisms and potential as therapeutic agents. For example, research has been conducted on the synthesis and SAR of 5,6-diarylpyridines as human CB1 inverse agonists, emphasizing their potency and selectivity in biological activities (Meurer, Finke, Mills, & Walsh, 2005).

Future Directions

The future directions for research on this compound could include exploring its potential uses in pharmaceuticals or agrochemicals, studying its synthesis and reactions, and investigating its physical and chemical properties .

Properties

IUPAC Name

5-chloro-N-(4-chlorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2F3N2O2/c21-15-4-6-16(7-5-15)26-18(28)13-9-17(22)19(29)27(11-13)10-12-2-1-3-14(8-12)20(23,24)25/h1-9,11H,10H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDVDKHCPMPDDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=C(C2=O)Cl)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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